Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate
Description
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a substituted phenyl ring at the β-position. The core structure comprises a propenoate backbone with a 2-chloro-4-(phenylsulfanyl)phenyl substituent. The chlorine atom at the 2-position and the phenylsulfanyl group at the 4-position introduce steric and electronic effects that influence reactivity, stability, and intermolecular interactions. The compound’s conjugated system and polarizable sulfur atom may enhance binding to biological targets, though empirical data are lacking.
Properties
CAS No. |
918645-07-5 |
|---|---|
Molecular Formula |
C17H15ClO2S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-4-phenylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H15ClO2S/c1-2-20-17(19)11-9-13-8-10-15(12-16(13)18)21-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
DDENXZULPQASIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate typically involves the reaction of 2-chloro-4-(phenylsulfanyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate belongs to a class of α,β-unsaturated esters with aromatic substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects: The 2-chloro-4-(phenylsulfanyl) group in the target compound provides moderate electron withdrawal (Cl) and enhanced lipophilicity (SPh), which may improve membrane permeability compared to sulfonyl derivatives (e.g., SO₂Cl in ). Chlorosulfonyl analogs (e.g., Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate ) are more reactive due to the sulfonyl chloride group, enabling derivatization into sulfonamides or sulfonic acids.
Biological Relevance: Tau-fluvalinate demonstrates the importance of halogenated aromatic rings (e.g., 2-Cl-4-CF₃) in pesticidal activity, suggesting that the target compound’s 2-Cl substituent could confer similar bioactivity. Diofenolan highlights the role of ether and dioxolane moieties in insect growth regulation, contrasting with the target compound’s unsaturated ester backbone.
Conjugation in the α,β-unsaturated ester may facilitate UV absorption, relevant in photodegradation studies for environmental fate analysis.
Biological Activity
Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate is an organic compound with potential biological significance due to its unique chemical structure. This article explores its biological activity, focusing on cytotoxicity, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C17H15ClO2S
- Molecular Weight : Approximately 271.75 g/mol
- Functional Groups : Contains a vinyl ester group, a chloro-substituted aromatic ring, and a phenylsulfanyl group, contributing to its reactivity and biological potential.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its cytotoxic effects against cancer cells. The presence of the chlorinated phenyl and sulfanyl groups is believed to enhance its interaction with biological targets.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested :
- Murine L1210 and P388 leukemias
- Human HL-60 promyelocytic leukemia
- HuT-78 lymphoma
- HeLa-S(3) uterine carcinoma
In vitro studies indicated that the compound inhibited cell growth effectively, with mechanisms involving interference with DNA and protein synthesis pathways. A notable study highlighted that at a concentration of 100 µM, the compound inhibited DNA and RNA polymerase activities, suggesting a potential mechanism for its cytotoxic effects .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
- DNA Intercalation : It may interact directly with DNA, leading to cross-linking and disruption of replication processes.
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in the G2/M phase, which is critical for halting cancer cell growth .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| Ethyl 4-(phenylsulfanyl)butanoate | Contains a butanoate chain | Potentially different cytotoxic profiles |
| Ethyl 3-(4-chlorophenyl)propanoate | Similar chlorophenyl substitution | Known for antimicrobial properties |
| Ethyl 3-(thiophen-2-yl)propanoate | Incorporates a thiophene ring | Explored for electronic applications |
This comparison highlights the diversity within this chemical class and underscores how structural modifications can influence biological behavior.
Case Studies and Research Findings
- Cytotoxicity Against Leukemias : A study found that ethyl derivatives similar to this compound showed potent activity against murine leukemia models, indicating potential as a chemotherapeutic agent .
- Antiproliferative Activity : In another study focusing on various phenolic compounds, derivatives exhibited significant antiproliferative activities across multiple cancer cell lines, reinforcing the potential therapeutic applications of compounds with similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
